molecular formula C10H11F2NO B1487845 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1342578-65-7

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol

Cat. No. B1487845
CAS RN: 1342578-65-7
M. Wt: 199.2 g/mol
InChI Key: SFYBJUOMSQYQAO-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol, also known as DFMPA, is an organic compound belonging to the class of azetidinols. It is a colorless to yellowish liquid with a melting point of -5.5 °C and a boiling point of 109-111 °C. It has a wide range of applications in the fields of organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Molecular Structure and Properties

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol is a compound with significant scientific interest due to its unique structure and potential applications in various research areas. The molecular and crystal structure of a similar compound, 1-(diphenylmethyl)azetidin-3-ol, was determined to be triclinic, with the four-membered rings in two independent molecules showing puckered conformations. The structure is stabilized by a network of O-H...N intermolecular hydrogen bonds, indicating potential for interaction with biological molecules (Ramakumar, Venkatesan, & Rao, 1977).

Synthesis and Chemical Reactions

Synthetic methods and reactions involving azetidine derivatives have been extensively explored. For instance, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has demonstrated efficiency and pharmacological relevance. These compounds exhibit significant antibacterial and antifungal activities, showcasing the utility of azetidine derivatives in developing new antimicrobial agents (Mistry & Desai, 2006). Another study highlighted the synthesis of polyhydroxylated azetidine iminosugars from D-glucose, further emphasizing the versatility of azetidine derivatives in synthesizing biologically active molecules (Lawande et al., 2015).

Biological Activity and Applications

Azetidine derivatives have been investigated for their biological activities and potential therapeutic applications. The synthesis of 7-azetidinylquinolones as antibacterial agents demonstrated the efficacy of azetidine-containing compounds against various bacterial strains. These studies have established correlations between the antibacterial potency of azetidinylquinolones and their physicochemical properties, highlighting the importance of azetidine moieties in medicinal chemistry (Frigola et al., 1994). Moreover, azetidine derivatives have shown promise in synthesizing complex molecules with significant inhibitory activity against specific enzymes, such as amyloglucosidase, indicating potential for therapeutic applications (Lawande et al., 2015).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYBJUOMSQYQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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